

# An In-depth Technical Guide to the Molecular Evolution of the FGF7 Gene

**Author:** BenchChem Technical Support Team. **Date:** May 2026

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## Abstract

Fibroblast Growth Factor 7 (FGF7), also known as **Keratinocyte Growth Factor (KGF)**, is a pivotal signaling molecule with highly specific functions in epithelial cell proliferation, differentiation, and tissue homeostasis.[1][2][3] As a member of the expansive FGF superfamily, the evolutionary trajectory of the FGF7 gene offers a compelling narrative of gene duplication, functional specialization, and adaptation. This guide provides a comprehensive technical overview of the molecular evolution of FGF7, detailing its phylogenetic relationships, the selective pressures shaping its sequence, and the functional implications of its evolutionary history. We present detailed methodologies for the computational analysis of FGF7 evolution, aimed at equipping researchers with the practical knowledge to investigate this critical gene and its paralogs.

## Introduction: The FGF7 Gene and its Functional Significance

Fibroblast Growth Factor 7 is a member of the FGF superfamily, a large group of structurally related polypeptides that regulate a wide array of biological processes.[4][5] FGFs are characterized by a conserved core of approximately 120 amino acids that forms a  $\beta$ -trefoil structure.[5][6] The human FGF family consists of 22 members, which are classified into subfamilies based on sequence homology, chromosomal location, and functional properties.[6][7]

FGF7 is a potent, paracrine-acting mitogen and survival factor for epithelial cells.[1][2] It is primarily secreted by mesenchymal cells and exerts its effects by binding with high affinity and specificity to the 'b' isoform of the Fibroblast Growth Factor Receptor 2 (FGFR2b).[8][9] This specific ligand-receptor interaction is crucial for mesenchymal-epithelial signaling in a variety of developmental and regenerative processes, including organogenesis, wound healing, and hair follicle development.[1][9][10]

## The FGF7 Subfamily

Phylogenetic analyses have placed FGF7 within a subfamily that also includes FGF3, FGF10, and FGF22.[8][9][11] Members of this subfamily share a remarkable specificity for the FGFR2b receptor, a characteristic that is conferred by specific structural features.[8][12] The evolutionary relationships within this subfamily suggest a history of gene duplication events that have led to the functional diversification of its members. While FGF7 and FGF10 (also known as **Keratinocyte Growth Factor 2**) both play critical roles in epithelial proliferation and repair, they can elicit distinct cellular responses.[13][14] For instance, FGF7 predominantly promotes proliferation, whereas FGF10 can also induce chemotaxis.[14] FGF22 is primarily involved in the formation and maintenance of presynaptic terminals in the brain.

## The Evolutionary History of the FGF7 Gene

The evolution of the FGF superfamily is marked by two major expansions through gene duplication events.[6] The first expansion occurred after the divergence of protostomes and deuterostomes, and the second took place during early vertebrate evolution, likely as a result of whole-genome duplications.[6] These duplications provided the raw genetic material for the evolution of new functions and the refinement of existing ones.

The FGF7 subfamily, including FGF7, FGF10, and FGF22, arose from these duplication events. The close relationship and functional similarities between these genes suggest they are

paralogs that have diverged over time to acquire specialized roles.

## Orthologs and Paralogs of FGF7

The identification of orthologous and paralogous genes is fundamental to understanding the evolutionary history of a gene family. Orthologs are genes in different species that evolved from a common ancestral gene via speciation, while paralogs are genes within the same species that arose from a gene duplication event.

Gene	Relationship to FGF7	Key Functions
FGF10	Paralog	Limb and lung development, wound healing[8]
FGF22	Paralog	Presynaptic differentiation in the central nervous system
FGF3	Paralog (debated)	Inner ear development[9]

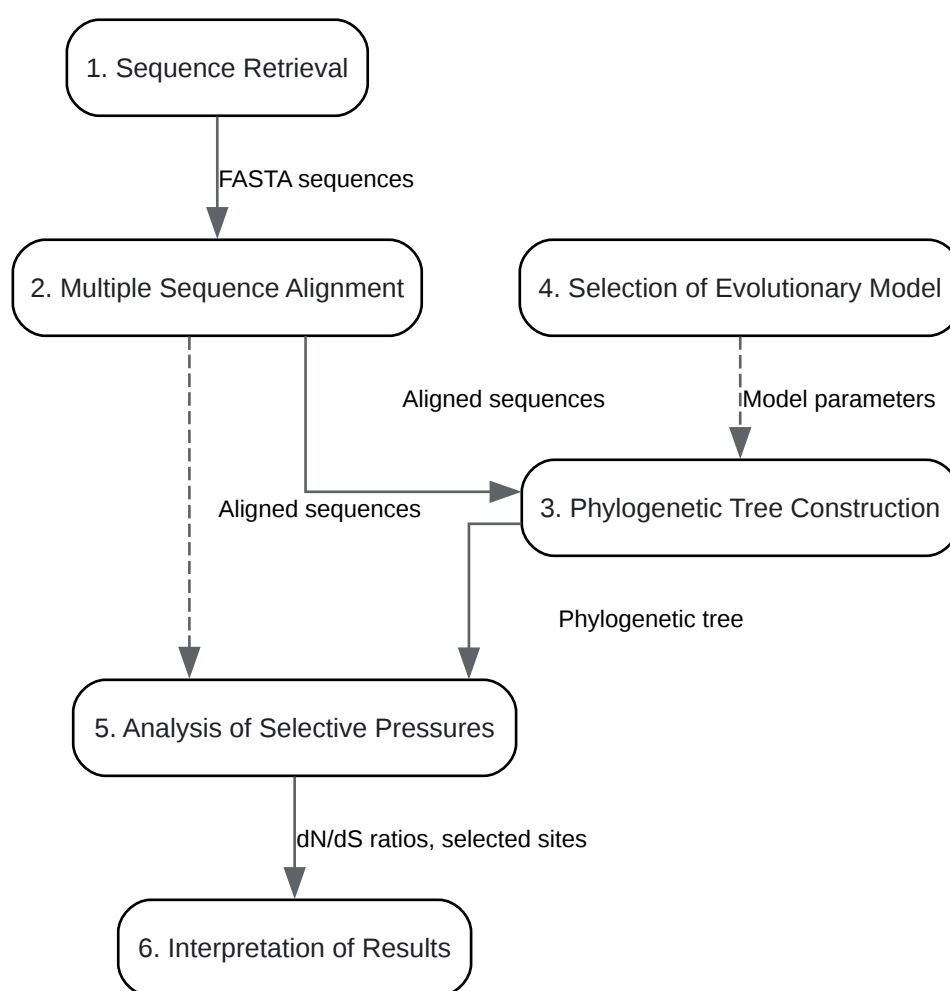
A comprehensive list of FGF7 orthologs can be found in databases such as NCBI Gene and Ensembl. The table below provides a selection of vertebrate orthologs, highlighting the conservation of this gene across diverse taxa.

Species	Common Name	Gene Symbol	Chromosome Location
Homo sapiens	Human	FGF7	15q21.2
Mus musculus	Mouse	Fgf7	2 F1[1]
Pan troglodytes	Chimpanzee	FGF7	15[15]
Danio rerio	Zebrafish	fgf7	18[16]
Mustela putorius furo	Ferret	FGF7	N/A

## Methodologies for the Molecular Evolution Analysis of FGF7

The study of molecular evolution employs a range of computational techniques to infer the evolutionary history and selective pressures acting on a gene. Here, we provide a detailed workflow for the analysis of the FGF7 gene.

## Workflow for Molecular Evolution Analysis



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Figure 1. A generalized workflow for the molecular evolution analysis of a gene.

### 3.1.1. Step-by-Step Protocol for Phylogenetic Analysis of FGF7 using MEGA

This protocol outlines the steps to construct a phylogenetic tree for the FGF7 gene using the MEGA (Molecular Evolutionary Genetics Analysis) software.

- Sequence Retrieval:
  - Obtain FASTA-formatted nucleotide or protein sequences of FGF7 orthologs from the NCBI Gene or Ensembl databases.
  - Include sequences from a range of vertebrate species to ensure a robust analysis.
  - Select an appropriate outgroup sequence (e.g., a member of a closely related FGF subfamily) to root the tree.
- Multiple Sequence Alignment:
  - Open MEGA and import the FASTA file.
  - Align the sequences using either ClustalW or MUSCLE, which are integrated into MEGA. [\[8\]](#)
  - Visually inspect the alignment for any misaligned regions or large gaps and manually edit if necessary. A good alignment is critical for an accurate phylogenetic tree. [\[8\]](#)
- Phylogenetic Tree Construction:
  - In MEGA, select the "Phylogeny" menu and choose a tree-building method. Common methods include Neighbor-Joining (NJ), Maximum Likelihood (ML), and Maximum Parsimony (MP). [\[12\]](#)
  - Maximum Likelihood (ML) is generally recommended for its statistical robustness.
  - Select the appropriate substitution model. MEGA's "Find Best DNA/Protein Models (ML)" feature can be used to determine the most suitable model for your data based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
  - Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the branches of the tree.
  - Run the analysis to generate the phylogenetic tree.
- Tree Visualization and Interpretation:

- The resulting tree can be customized in MEGA's Tree Explorer.
- Bootstrap values will be displayed at the nodes, indicating the percentage of replicate trees that support that branching pattern. Higher values (typically >70%) suggest stronger support.
- Analyze the topology of the tree to infer the evolutionary relationships between the FGF7 orthologs.

## Analysis of Selective Pressures

Detecting the selective pressures acting on a gene can provide insights into its functional evolution. The ratio of the non-synonymous substitution rate (dN) to the synonymous substitution rate (dS), denoted as  $\omega$  (dN/dS), is a key indicator of selective pressure.

- $\omega < 1$ : Purifying (negative) selection, indicating that amino acid changes are deleterious and have been removed from the population. This is common for functionally constrained genes.
- $\omega = 1$ : Neutral evolution, where amino acid changes are neither advantageous nor disadvantageous.
- $\omega > 1$ : Positive (Darwinian) selection, suggesting that amino acid changes have been advantageous and fixed in the population. This can indicate adaptation to new environments or functions.

### 3.2.1. Protocol for Detecting Positive Selection in FGF7 using PAML (codeml)

The codeml program within the PAML (Phylogenetic Analysis by Maximum Likelihood) package is a powerful tool for detecting positive selection.

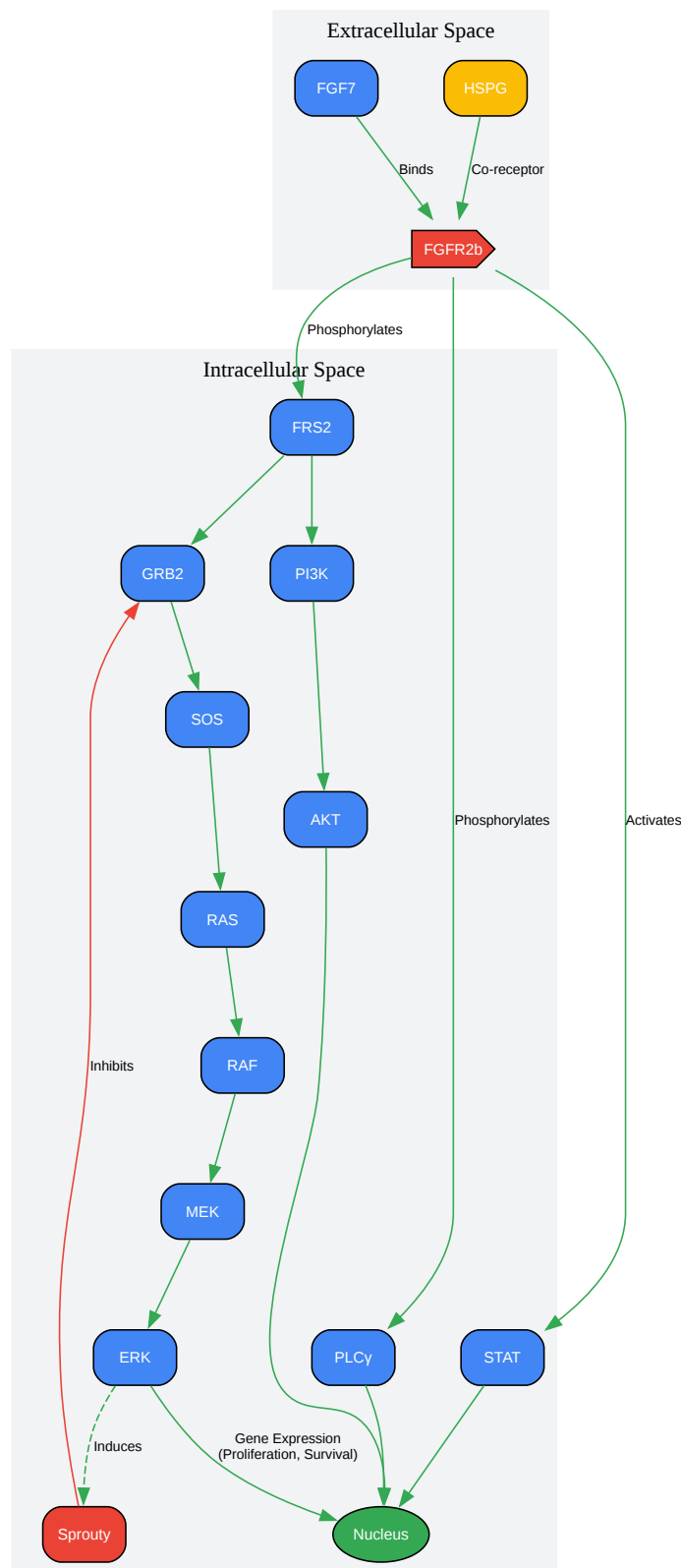
- Prepare Input Files:
  - Sequence file: A PHYLIP-formatted file of the aligned coding sequences.
  - Tree file: A Newick-formatted phylogenetic tree of the species from which the sequences were obtained. The tree should be unrooted.

- Control file (codeml.ctl): A text file that specifies the parameters for the analysis.
- Configure the Control File:
  - Set seqtype = 1 for codon sequences.
  - Set model to specify the evolutionary model. To test for positive selection, you will run codeml with different models and compare their likelihood scores.
  - Site models allow  $\omega$  to vary among amino acid sites. A common approach is to compare a null model that does not allow for positive selection (e.g., M1a or M7) with an alternative model that does (e.g., M2a or M8).
  - Branch-site models can detect positive selection acting on specific lineages (branches) of the phylogenetic tree.
- Run codeml and Interpret Results:
  - Execute codeml from the command line.
  - Compare the likelihood scores of the null and alternative models using a Likelihood Ratio Test (LRT). A statistically significant result ( $p < 0.05$ ) suggests the presence of positive selection.
  - If positive selection is detected, the results will identify the specific amino acid sites that are likely under positive selection.

## The FGF7 Signaling Pathway: An Evolutionary Perspective

The FGF7 signaling pathway is a highly conserved and tightly regulated system that is essential for epithelial cell function.<sup>[17]</sup> The evolution of this pathway has involved the co-evolution of ligands, receptors, and downstream signaling components.

### The Core FGF7-FGFR2b Signaling Cascade



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Figure 2. The FGF7-FGFR2b signaling pathway with key downstream cascades and a negative feedback loop.

Upon binding of FGF7 and its co-receptor, heparan sulfate proteoglycan (HSPG), to FGFR2b, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.<sup>[13]</sup> This activates several downstream signaling cascades:

- **RAS-MAPK Pathway:** This is a major pathway for cell proliferation and differentiation.<sup>[17][18]</sup> The activated FGFR2b phosphorylates FRS2, which recruits the GRB2-SOS complex, leading to the activation of RAS and the subsequent MAPK cascade (RAF-MEK-ERK).<sup>[13]</sup>
- **PI3K-AKT Pathway:** This pathway is crucial for cell survival and growth. FRS2 also recruits PI3K, which activates AKT.<sup>[13][17][18]</sup>
- **PLC $\gamma$  Pathway:** Activation of PLC $\gamma$  by FGFR2b leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C (PKC), influencing cell migration and morphology.<sup>[13][17]</sup>
- **STAT Pathway:** FGFRs can also activate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression.<sup>[13]</sup>

## Regulation and Functional Divergence

The FGF7 signaling pathway is subject to tight negative feedback regulation to prevent uncontrolled cell proliferation. Sprouty (SPRY) proteins are induced by ERK signaling and act to inhibit the RAS-MAPK pathway.<sup>[13]</sup>

The functional divergence between FGF7 and its paralog FGF10, despite both signaling through FGFR2b, is thought to be due to differences in their binding kinetics and the subsequent trafficking of the receptor. FGF7 stimulation leads to receptor degradation, resulting in a more transient signal that favors proliferation. In contrast, FGF10 stimulation promotes receptor recycling, leading to a sustained signal that can induce chemotaxis.<sup>[13][14]</sup>

## Functional Implications of FGF7 Evolution

The evolution of FGF7 has been shaped by its critical role in epithelial tissue development and repair. The high degree of conservation of FGF7 across vertebrates underscores its

fundamental importance.

## Role in Tissue Repair and Regeneration

FGF7 is a key player in the response to tissue injury. Its expression is strongly induced in the dermis following skin wounding, where it stimulates the proliferation and migration of keratinocytes to re-epithelialize the wound.[10][19] The evolution of this function is likely linked to the need for rapid and efficient repair of epithelial barriers to prevent infection and maintain homeostasis. The potent regenerative capacity of FGF7 has led to the development of a truncated form, Palifermin, which is used clinically to treat oral mucositis in cancer patients.[8]

## Structural Evolution and Receptor Specificity

The exquisite specificity of FGF7 for the FGFR2b isoform is a result of specific amino acid residues that mediate the interaction.[12][20] The evolution of these residues has been critical in establishing the unidirectional mesenchymal-to-epithelial signaling that is characteristic of the FGF7 subfamily.[9][12] Structural studies have shown that subtle differences in the heparin-binding domains of FGF7 and its paralogs may also contribute to their distinct biological activities.[21]

## Conclusion

The molecular evolution of the FGF7 gene provides a compelling case study in the diversification of a gene family through duplication and functional specialization. Its highly specific role in epithelial cell biology, mediated by the tightly regulated FGF7-FGFR2b signaling pathway, has been conserved throughout vertebrate evolution. Understanding the evolutionary forces that have shaped FGF7 not only provides insights into fundamental biological processes but also has significant implications for the development of novel therapeutics for tissue repair and regeneration. The methodologies outlined in this guide provide a framework for researchers to further explore the evolution of this important gene and its broader family.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to the Molecular Evolution of the FGF7 Gene\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1178163/docs#an-in-depth-technical-guide-to-the-molecular-evolution-of-the-fgf7-gene\]](#)

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